N-Fmoc-环丙基丙氨酸

描述

Molecular Structure Analysis

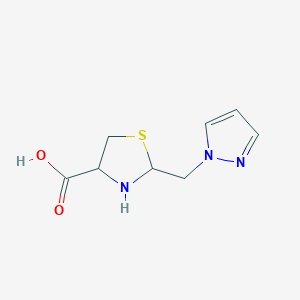

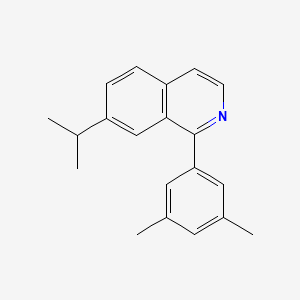

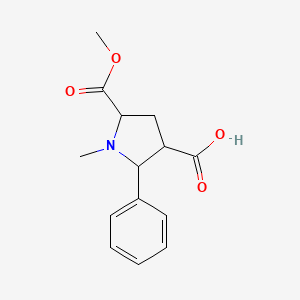

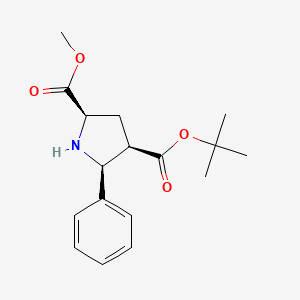

N-Fmoc-cyclopropyl alanine has a molecular formula of C21H21NO4. It is an analogue of alanine, in which a cyclopropyl group is attached to the alpha-carbon of the amino acid.Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . The fluorenyl group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring the progress of reactions .Physical And Chemical Properties Analysis

N-Fmoc-cyclopropyl alanine has a molecular weight of 351.4 g/mol. It is a white to slightly off-white powder that is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but insoluble in water. It exhibits a high degree of stability, both under acidic and basic conditions, and is resistant to hydrolysis.科学研究应用

Self-Assembly and Morphology Control

The compound can be used in the self-assembly of Fmoc protected single amino acids (Fmoc-SAAs) like Alanine, Valine, Leucine, Isoleucine, and Proline . The self-assembly of these modified amino acids facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications . The morphologies resulting from self-assembly can be controlled, which is crucial for the design of distinct micro/nanostructures .

Hydrogel Formation

Fmoc-dipeptides comprising α-methyl-L-phenylalanine have been found to form stable supramolecular hydrogels . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Proteomics Studies

N-Fmoc-L-alanine is potentially useful for proteomics studies . This compound can be used in solid phase peptide synthesis techniques , which are crucial for the study of protein structure and function.

Synthesis of Triazolopeptides and Azapeptides

Fmoc-Ala-OH, also known as Fmoc-L-alanine, is commonly used as a building block in the preparation of triazolopeptides and azapeptides . These peptides have various applications in medicinal chemistry and drug discovery.

Design of Biofunctional Materials

The self-assembling peptide derivatives, which consist of Fmoc protected aliphatic single amino acids, have attracted rapidly increasing attention for the fabrication of various biofunctional materials . These materials have potential applications in biotechnology and medicine.

Fabrication of Supramolecular Nanostructures

The self-assembly of Fmoc protected aliphatic single amino acids can lead to the formation of supramolecular nanostructures . These nanostructures can be used in the development of nanotechnology applications, including nanomedicine and nanoelectronics.

安全和危害

作用机制

Target of Action

N-Fmoc-cyclopropyl alanine, also known as 3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid, is a derivative of alanine, one of the simplest amino acids . It is used as a building block in peptide synthesis . The primary targets of this compound are the amino groups in peptides and proteins that are undergoing synthesis .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective addition of amino acids in peptide synthesis, preventing unwanted side reactions .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is used as a building block in the preparation of triazolopeptides and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis . Furthermore, it can transform Mannich-adducts into α-halogenated amides without undergoing aziridination .

Pharmacokinetics

The compound is stable when stored at temperatures between 2-8°c .

Result of Action

The result of the action of N-Fmoc-cyclopropyl alanine is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, it allows for the selective addition of amino acids, leading to the formation of the intended peptide .

Action Environment

The action of N-Fmoc-cyclopropyl alanine is influenced by the conditions of the peptide synthesis process. The compound is stable under normal laboratory conditions and is typically used in solution with other organic solvents . The removal of the Fmoc group is typically achieved with a solution of piperidine

属性

IUPAC Name |

3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUEWQZLABTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-cyclopropyl alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

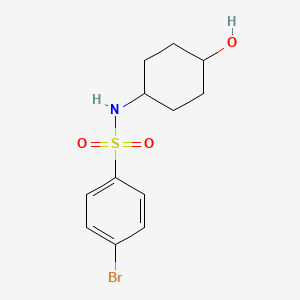

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091708.png)